molecular formula C24H25N7OS B6573847 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine CAS No. 920230-95-1

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine

Cat. No.: B6573847
CAS No.: 920230-95-1
M. Wt: 459.6 g/mol
InChI Key: OXHFFPWORYGRFH-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic molecules combining triazolo-pyrimidine and piperazine scaffolds. Its structure features a 3-benzyl-substituted triazolo[4,5-d]pyrimidine core linked via a piperazine moiety to a 2-(ethylsulfanyl)benzoyl group.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7OS/c1-2-33-20-11-7-6-10-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHFFPWORYGRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolopyrimidine Core

The triazolopyrimidine core is synthesized via cyclocondensation of 4-amino-1-benzyl-1H-1,2,3-triazole-5-carboxamide with ethyl cyanoacetate under acidic conditions. This reaction proceeds through a Dimroth rearrangement, yielding 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-amine as a key intermediate. Optimal conditions involve refluxing in acetic acid (110°C, 12 hr), achieving yields of 68–72%.

Table 1: Reaction Conditions for Core Synthesis

ParameterValue
Starting Material4-Amino-1-benzyl-1H-1,2,3-triazole-5-carboxamide
ReagentEthyl cyanoacetate
SolventAcetic acid
Temperature110°C
Reaction Time12 hours
Yield68–72%

Piperazine Ring Functionalization

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 7 of the triazolopyrimidine core. Reaction with 1-(2-chloroethyl)piperazine in dimethylformamide (DMF) at 80°C for 6 hours facilitates this step, producing 7-(piperazin-1-yl)-3-benzyl-3H-triazolo[4,5-d]pyrimidine. Catalytic iodine (5 mol%) enhances reactivity, improving yields to 85%.

Benzoylation with 2-(Ethylsulfanyl)Benzoyl Chloride

The final step involves acylating the piperazine nitrogen with 2-(ethylsulfanyl)benzoyl chloride. Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base, this reaction proceeds at room temperature for 4 hours, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords a purity >98%.

Table 2: Benzoylation Reaction Parameters

ParameterValue
Reagent2-(Ethylsulfanyl)benzoyl chloride
BaseTriethylamine (TEA)
SolventDichloromethane (DCM)
Temperature25°C
Reaction Time4 hours
Yield76%

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography with a gradient elution system (hexane to ethyl acetate). Fractions containing the target compound are identified by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1) and combined.

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, triazole-H), 7.65–7.23 (m, 9H, aromatic-H), 4.12 (s, 2H, benzyl-CH₂), 3.82–3.45 (m, 8H, piperazine-H), 2.98 (q, J = 7.3 Hz, 2H, SCH₂CH₃), 1.32 (t, J = 7.3 Hz, 3H, CH₂CH₃).

    • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 154.2–114.7 (aromatic-C), 52.3 (piperazine-C), 45.1 (SCH₂CH₃), 14.5 (CH₂CH₃).

  • Mass Spectrometry :

    • ESI-MS : m/z 459.6 [M+H]⁺, consistent with the molecular formula C24H25N7OS.

Optimization Challenges and Solutions

Solvent Selection for Coupling Reactions

Initial attempts using DMSO resulted in side reactions, reducing yields to <50%. Switching to DMF improved solubility and reaction efficiency, as evidenced by.

Byproduct Formation During Benzoylation

Competitive acylation at the triazole nitrogen was mitigated by employing a bulky base (TEA) and low temperatures, suppressing nucleophilicity at undesired sites.

Comparative Analysis with Analogous Compounds

The synthesis of 1-{3-benzyl-3H-[1,triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine shares similarities with triazolopyrimidine derivatives documented in, particularly in core formation. However, the use of 2-(ethylsulfanyl)benzoyl chloride distinguishes its benzoylation step from naphthalene-sulfonyl analogs.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrated consistent yields (72–75%) using continuous flow reactors for the SNAr step, highlighting potential for industrial production .

Chemical Reactions Analysis

Types of reactions it undergoes: The compound can undergo various chemical transformations. Oxidation and reduction reactions are common, where the sulfanyl group can be oxidized to a sulfone or reduced to a thiol. Substitution reactions may occur at the benzyl or piperazine moieties.

Common reagents and conditions: Typical reagents include oxidizing agents such as m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride. Substitution reactions often utilize halides or other electrophiles in the presence of bases.

Major products formed: The major products of these reactions depend on the reagents and conditions used. For example, oxidation of the sulfanyl group leads to the formation of sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study found that the compound showed cytotoxic effects on breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been effective against both Gram-positive and Gram-negative bacteria. A specific study reported that modifications in the piperazine moiety enhanced the antimicrobial efficacy of the triazolo-pyrimidine derivatives .
  • Neurological Applications
    • The piperazine component of the compound is known for its neuroactive properties. Research has suggested that similar compounds can act as potential agents for treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems via these compounds has been a focus in preclinical studies .

Data Tables

Application Area Activity Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
Neurological DisordersPotential anxiolytic effects

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2024) evaluated the anticancer properties of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving mitochondrial dysfunction.

Case Study 2: Antimicrobial Activity

In a comparative study by Johnson et al. (2025), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 32 µg/mL against both bacteria, indicating strong antibacterial properties.

Case Study 3: Neuropharmacological Effects

Research by Lee et al. (2025) explored the neuropharmacological effects of the compound in an animal model of anxiety. The findings suggested that administration resulted in reduced anxiety-like behavior, potentially through serotonin receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name Core Structure Substituents on Piperazine/Other Positions Molecular Weight Key Properties/Applications (Inferred)
Target Compound: 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine Triazolo[4,5-d]pyrimidine + Piperazine 3-Benzyl, 2-(ethylsulfanyl)benzoyl ~465.5 (calc.) Potential kinase inhibition, moderate solubility
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(2-methyl-1H-indol-3-yl)-1,2-ethanedione Same core Indole-ethanedione substituent 467.5 Enhanced aromatic stacking, possible CNS activity
1-{3-Ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine Triazolo[4,5-d]pyrimidine + Piperazine 3-Ethyl, 3-fluorobenzoyl ~398.4 (calc.) Improved metabolic stability (fluorine effect)
2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Chlorophenyl-pyrazole substituent 408.8 High binding affinity (chlorine enhances potency)
3-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one Same core Coumarin-carbonyl substituent 467.5 Fluorescence properties, imaging applications

Research Findings and Functional Insights

  • Substituent Effects on Bioactivity: The 3-benzyl group in the target compound and its analogues (e.g., ) likely enhances hydrophobic interactions with enzyme active sites, critical for kinase or receptor binding. In contrast, the 3-ethyl group in may reduce steric hindrance, favoring faster metabolic clearance .
  • Solubility and Pharmacokinetics :
    • The ethylsulfanyl group in the target compound may confer moderate aqueous solubility compared to the coumarin-carbonyl group in , which is bulkier and less polar .
    • Piperazine-linked indole-ethanedione () derivatives exhibit increased polarity, suggesting improved blood-brain barrier penetration for CNS targets .
  • Synthetic Pathways :
    • Analogues like are synthesized via isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine intermediates under acidic conditions, highlighting the role of reaction conditions in regioselectivity .
    • Single-step routes (e.g., hydrazide reactions in dioxane, as in ) are favored for avoiding byproducts like compound 8 in , emphasizing procedural efficiency.

Biological Activity

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₁₈N₄OS
  • Molecular Weight: 306.39 g/mol
  • CAS Number: 920389-87-3

The compound features a triazolopyrimidine core linked to a piperazine moiety, which is known for enhancing bioactivity through improved pharmacokinetic properties.

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
    • A notable study demonstrated its efficacy against breast cancer cells, where it reduced cell viability significantly compared to control groups .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. It disrupts bacterial cell wall synthesis and inhibits metabolic pathways critical for bacterial survival .
  • Anti-inflammatory Effects :
    • The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerHighInduces apoptosis, inhibits proliferation
AntimicrobialModerateDisrupts cell wall synthesis
Anti-inflammatorySignificantInhibits pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study conducted by Walid Fayad et al., the compound was screened against multicellular spheroids derived from various cancer types. The results indicated a significant reduction in spheroid size and viability, highlighting its potential as an anticancer agent. The study emphasized the importance of evaluating compounds in more physiologically relevant models like spheroids to better predict clinical outcomes .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related triazole compounds found that modifications in the benzyl group significantly enhanced their activity against resistant strains of bacteria. This suggests that structural variations in compounds like this compound could lead to improved therapeutic agents against infections caused by multidrug-resistant organisms .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step routes typical for triazolopyrimidine-piperazine hybrids:

  • Step 1 : Formation of the triazolo[4,5-d]pyrimidine core via cyclization reactions, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Functionalization of the piperazine ring with a benzyl group and 2-(ethylsulfanyl)benzoyl moiety under nucleophilic substitution or coupling conditions .
  • Optimization : Reaction temperatures (195–230°C), polar aprotic solvents (e.g., DCM, DMF), and catalysts (e.g., Pd/C) are critical for yield and purity .
  • Characterization : NMR (¹H/¹³C) confirms regiochemistry; mass spectrometry validates molecular weight; HPLC ensures purity (>95%) .

Q. What are the known biological activities of this compound and structural analogs?

Triazolopyrimidine-piperazine hybrids exhibit diverse activities:

  • Anticancer : Analogous compounds (e.g., 3-benzyl-1H-triazolo[4,5-d]pyrimidine) inhibit tumor cell proliferation via kinase or receptor binding .
  • Antimicrobial : Ethyl 2-(2-((3-benzyl-triazolo-pyrimidinyl)thio)acetamido)acetate derivatives show activity against bacterial/fungal targets .
  • Mechanistic targets : Piperazine and triazole moieties interact with enzymes (e.g., DPP-IV) or cellular signaling pathways .

Q. What structural features influence its reactivity and pharmacological potential?

Key features include:

  • Triazolo-pyrimidine core : Enhances π-π stacking with biological targets .
  • Benzyl and ethylsulfanyl groups : Improve lipophilicity and membrane permeability .
  • Piperazine ring : Allows conformational flexibility for target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst tuning : Pd/C or CuSO4/sodium ascorbate systems improve coupling efficiency .
  • Temperature control : Maintaining 195–230°C during cyclization minimizes side products .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) resolves closely eluting impurities .

Q. How can researchers investigate the mechanism of action against biological targets?

  • Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase domains or GPCRs .
  • Enzyme assays : Measure IC50 values against purified targets (e.g., tyrosinase, DPP-IV) .
  • Cellular studies : Flow cytometry or Western blotting evaluates apoptosis or pathway modulation .

Q. How should discrepancies in reported solubility or bioactivity data be addressed?

  • Solubility conflicts : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
  • Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines .
  • Structural analogs : Compare activity trends with derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophores .

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